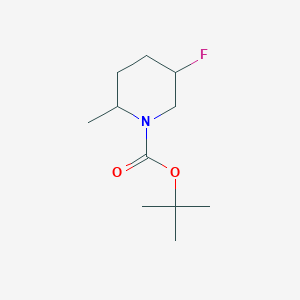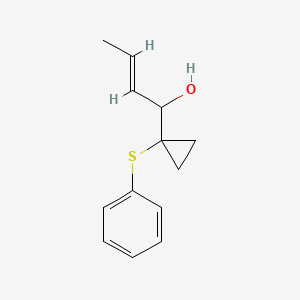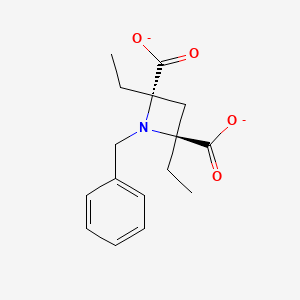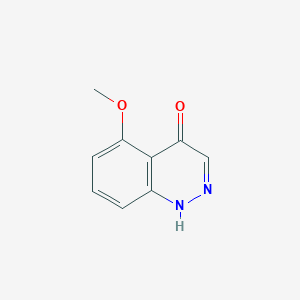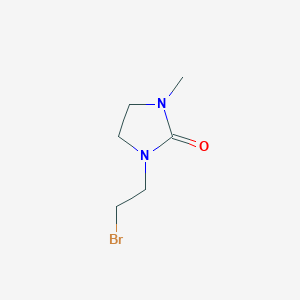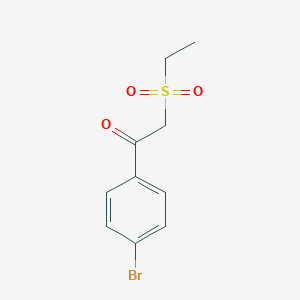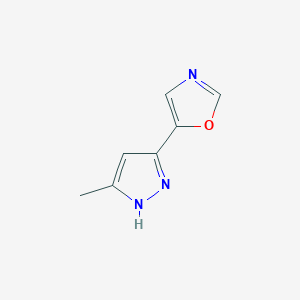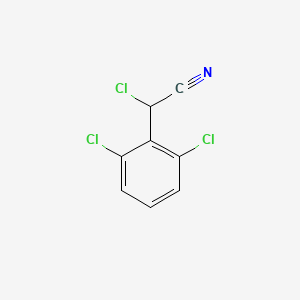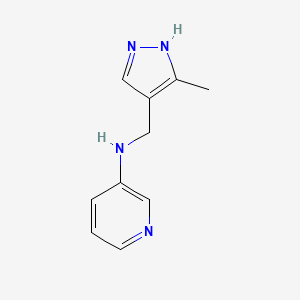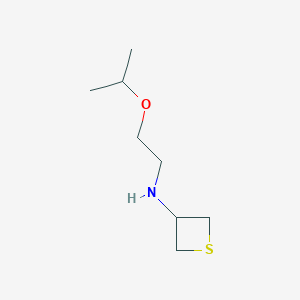
N-(2-Isopropoxyethyl)thietan-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Isopropoxyethyl)thietan-3-amine: is a chemical compound that belongs to the class of thietanes, which are four-membered sulfur-containing heterocycles This compound is characterized by the presence of an isopropoxyethyl group attached to the nitrogen atom of the thietan-3-amine structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Isopropoxyethyl)thietan-3-amine can be achieved through several methods. One common approach involves the nucleophilic substitution of 3-mercaptoalkyl halides or sulfonates with an appropriate amine. Another method includes the photochemical [2 + 2] cycloaddition of alkenes and thiocarbonyl compounds, which is particularly useful for the synthesis of spirothietanes .
Industrial Production Methods: Industrial production of thietanes, including this compound, often involves the use of efficient and scalable synthetic routes. These methods may include the use of continuous flow reactors and catalytic processes to enhance yield and reduce production costs .
Analyse Des Réactions Chimiques
Types of Reactions: N-(2-Isopropoxyethyl)thietan-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thietane ring to a more saturated structure.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or sulfonates are used in substitution reactions
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the thietane ring .
Applications De Recherche Scientifique
N-(2-Isopropoxyethyl)thietan-3-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex sulfur-containing compounds.
Biology: The compound is used in the study of sulfur metabolism and enzyme interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of N-(2-Isopropoxyethyl)thietan-3-amine involves its interaction with molecular targets and pathways in biological systems. The compound can act as a nucleophile, participating in various biochemical reactions. Its sulfur-containing structure allows it to interact with enzymes and other proteins, potentially inhibiting or modifying their activity .
Comparaison Avec Des Composés Similaires
Thietan-3-amine: A simpler analog without the isopropoxyethyl group.
Thietan-3-yl amine hydrochloride: A salt form with similar properties.
Spirothietanes: Compounds with a spirocyclic structure that share the thietane ring
Uniqueness: N-(2-Isopropoxyethyl)thietan-3-amine is unique due to the presence of the isopropoxyethyl group, which can influence its chemical reactivity and biological activity. This structural modification can enhance its solubility, stability, and interaction with specific molecular targets, making it a valuable compound for research and industrial applications .
Propriétés
Formule moléculaire |
C8H17NOS |
|---|---|
Poids moléculaire |
175.29 g/mol |
Nom IUPAC |
N-(2-propan-2-yloxyethyl)thietan-3-amine |
InChI |
InChI=1S/C8H17NOS/c1-7(2)10-4-3-9-8-5-11-6-8/h7-9H,3-6H2,1-2H3 |
Clé InChI |
VMZDJMNTFBERNV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OCCNC1CSC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl2-methyl-4-{[(3-methyloxetan-3-yl)methyl]amino}but-2-enoate](/img/structure/B13013366.png)
